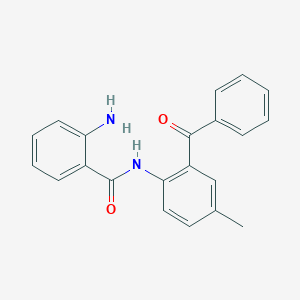

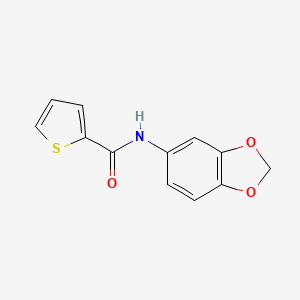

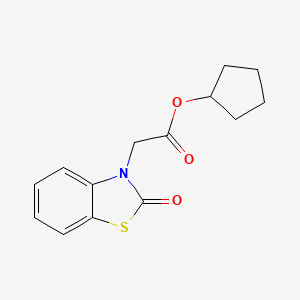

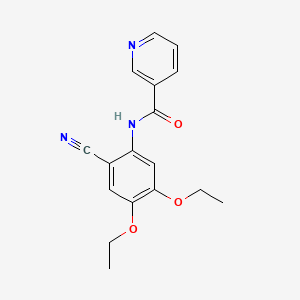

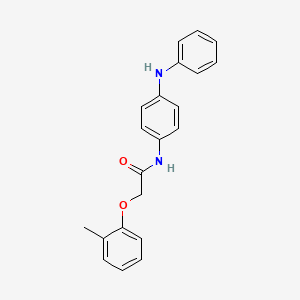

N-1,3-benzodioxol-5-yl-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-1,3-benzodioxol-5-yl-2-thiophenecarboxamide, also known as BTCP, is a psychoactive substance that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the 1980s and has since been used in scientific research to investigate its potential as a therapeutic agent.

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and advice about safety precautions. For instance, an SDS for a similar compound, “N-1,3-Benzodioxol-5-ylthiourea”, indicates that it may cause skin and eye irritation and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

The primary targets of N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. P-glycoprotein efflux pumps are involved in drug resistance by pumping out drugs from the cells, reducing their intracellular concentrations .

Mode of Action

N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide interacts with its targets to exert its effects. It inhibits VEGFR1, thereby blocking the VEGF-induced cell migration, indicating its anti-angiogenic activity . It also inhibits P-glycoprotein efflux pumps, which can enhance the intracellular concentration of certain drugs .

Biochemical Pathways

By inhibiting VEGFR1, N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide disrupts the VEGF signaling pathway, which is critical for angiogenesis . This can lead to reduced blood supply to tumors, inhibiting their growth. By inhibiting P-glycoprotein efflux pumps, it can affect the pharmacokinetics of other drugs, potentially enhancing their efficacy .

Pharmacokinetics

Its ability to inhibit p-glycoprotein efflux pumps suggests it could influence the bioavailability of other drugs .

Result of Action

N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide has shown anticancer activity. For instance, it has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . Its inhibition of angiogenesis can also limit tumor growth by reducing their blood supply .

Análisis Bioquímico

Biochemical Properties

N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide has been found to interact with various enzymes and proteins . For instance, it has been shown to inhibit angiogenesis and P-glycoprotein efflux pump activity . These interactions suggest that N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide could play a significant role in biochemical reactions, particularly those related to cancer chemoresistance .

Cellular Effects

In terms of cellular effects, N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide has been found to have potent growth inhibition properties against various human cancer cell lines . It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells .

Molecular Mechanism

At the molecular level, N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit VEGFR1, a receptor tyrosine kinase that plays a key role in angiogenesis . Additionally, it has been shown to inhibit P-gp efflux pumps, which are involved in multi-drug resistance .

Temporal Effects in Laboratory Settings

It has been shown to have long-term effects on cellular function, as evidenced by its ability to induce apoptosis and cause cell cycle arrest .

Metabolic Pathways

Given its ability to inhibit VEGFR1 and P-gp efflux pumps, it is likely to be involved in pathways related to angiogenesis and drug resistance .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-12(11-2-1-5-17-11)13-8-3-4-9-10(6-8)16-7-15-9/h1-6H,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFYRXKTLVGOFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5534439.png)

![4-(1H-imidazol-2-yl)-1-[4-(3-piperidinylmethyl)benzoyl]piperidine dihydrochloride](/img/structure/B5534444.png)

![2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5534449.png)

![4-[3-(benzyloxy)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5534461.png)

![4-({5-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5534467.png)

![8-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5534479.png)

![4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5534482.png)

![2-butyl-8-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5534496.png)

![3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)